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Introduction
The P17 peptide has emerged as a promising candidate in targeted cancer therapy, exhibiting

anti-tumor activity through distinct molecular mechanisms. This document provides a

comprehensive overview of P17, including its mechanisms of action, quantitative efficacy data,

and detailed protocols for its evaluation in a research setting. P17 has been identified in two

primary contexts: as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling

pathway and as a disruptor of the YAP-TEAD protein-protein interaction, a key downstream

component of the Hippo pathway.

Mechanisms of Action
P17 demonstrates a dual-pronged approach to cancer therapy by targeting two critical

signaling pathways involved in tumorigenesis and metastasis.

Inhibition of TGF-β Signaling: P17 can block the activity of TGF-β isoforms, which are pivotal

in promoting cancer cell invasion, metastasis, and immunosuppression in advanced tumors.

By inhibiting this pathway, P17 helps to thwart the accumulation of collagen fibers and

suppress tumor-promoting signals.[1][2][3] The sequence of this TGF-β inhibitory peptide is

KRIWFIPRSSWYERA.[1]
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Disruption of YAP-TEAD Interaction: P17 also functions as a potent inhibitor of the

interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of

transcription factors.[4][5][6] The YAP-TEAD complex is a critical downstream effector of the

Hippo pathway, and its hyperactivity is linked to uncontrolled cell proliferation and malignant

transformation in various cancers.[4][7] By disrupting this interaction, P17 can suppress the

transcription of pro-proliferative and anti-apoptotic genes.[4]

Quantitative Data
The following tables summarize the available quantitative data on the efficacy of the P17
peptide in its different functional roles.

Table 1: P17 as a TGF-β Inhibitor - Binding Affinity
TGF-β Isoform

Relative Binding Affinity
(%)

Reference

TGF-β1 100 [8][9]

TGF-β2 80 [8][9]

TGF-β3 30 [8][9]

Table 2: P17 as a YAP-TEAD Interaction Inhibitor - In
Vitro Efficacy

Parameter Value Cell Line/System Reference

IC50 25 nM
In vitro YAP-TEAD

interaction assay
[5][6][10][11]

Table 3: P17 (as an antimicrobial peptide 17BIPHE2) - In
Vivo Efficacy in a Lung Cancer Xenograft Model
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Treatment Group Dose
Tumor Volume
Reduction

Reference

Low-dose 17BIPHE2 10 mg/kg
Significant reduction

compared to control
[12]

High-dose 17BIPHE2 20 mg/kg
Significant reduction

compared to control
[12]

Note: The in vivo data for tumor growth inhibition is for a related antimicrobial peptide,

17BIPHE2, in a lung cancer model. Specific tumor growth inhibition percentages for the TGF-β

inhibiting or YAP-TEAD disrupting P17 peptides were not available in the search results.

Signaling Pathways
TGF-β/SMAD Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors,

which then recruit and phosphorylate type I receptors. This activation leads to the

phosphorylation of downstream SMAD proteins (SMAD2/3), which then complex with SMAD4

and translocate to the nucleus to regulate target gene expression.
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TGF-β/SMAD signaling pathway and the inhibitory action of P17.
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Hippo/YAP-TEAD Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is

"on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP.

When the pathway is "off," unphosphorylated YAP translocates to the nucleus, binds to TEAD

transcription factors, and promotes the expression of genes involved in cell proliferation and

survival.
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Hippo/YAP-TEAD signaling pathway and the disruptive action of P17.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b15541828?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the P17
peptide.

Cell Viability Assay (CCK-8/MTT)
Objective: To determine the cytotoxic effect of P17 on cancer cells.

Materials:

Cancer cell line of interest (e.g., LLC, PC-9 for YAP-TEAD inhibition studies)

Complete culture medium

P17 peptide (lyophilized)

Sterile PBS or appropriate solvent for P17

96-well cell culture plates

Cell Counting Kit-8 (CCK-8) or MTT reagent

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell

attachment.

Peptide Preparation: Reconstitute lyophilized P17 peptide in a sterile solvent (e.g., sterile

water or PBS) to create a stock solution. Prepare serial dilutions of the P17 stock solution in

complete culture medium to achieve the desired final concentrations (e.g., a range from 10

µg/mL to 200 µg/mL for TGF-β inhibition studies, or nanomolar to low micromolar range for

YAP-TEAD inhibition).
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Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the

medium containing different concentrations of P17. Include a vehicle control (medium with

solvent only) and a blank control (medium only).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

CCK-8/MTT Addition:

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at

37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

and incubate for 2-4 hours to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using

a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a

dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by P17 in cancer cells.

Materials:

Cancer cell line of interest

Complete culture medium

P17 peptide

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Flow cytometer
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Protocol:

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach

70-80% confluency after 24 hours. Treat the cells with various concentrations of P17 (based

on cell viability assay results) for a specified time (e.g., 24 or 48 hours). Include a vehicle

control.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine them with the floating cells from the supernatant.

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-

FITC and 5 µL of PI solution.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

Data Acquisition and Analysis: Analyze the samples using a flow cytometer within one hour.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic

(Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13][14][15]

Western Blot for Phosphorylated SMAD2 (pSMAD2)
Objective: To assess the inhibitory effect of P17 on the TGF-β signaling pathway by measuring

the levels of phosphorylated SMAD2.

Materials:

Cancer cell line of interest

Complete culture medium

P17 peptide

TGF-β1 ligand
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-pSMAD2, anti-total SMAD2, anti-β-actin (or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with P17 for a

specified time (e.g., 1 hour) before stimulating with TGF-β1 (e.g., 5 ng/mL) for a short period

(e.g., 30-60 minutes).

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-

PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF

membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSMAD2)

overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and apply the chemiluminescent substrate.

Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and

re-probe for total SMAD2 and a loading control to normalize the pSMAD2 signal.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD
Objective: To demonstrate the disruption of the YAP-TEAD interaction by P17.

Materials:

Cancer cell line with high YAP/TEAD activity

P17 peptide

Co-IP lysis buffer

Primary antibodies: anti-YAP, anti-TEAD, and a control IgG

Protein A/G magnetic beads

Wash buffer

Elution buffer

Western blot reagents (as above)

Protocol:

Cell Treatment and Lysis: Treat cells with P17 or a vehicle control. Lyse the cells with a non-

denaturing Co-IP lysis buffer.

Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to

reduce non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-YAP antibody or control

IgG overnight at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b15541828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4

hours at 4°C to capture the antibody-protein complexes.

Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific

proteins.

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by

boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Analyze the eluted samples by western blotting using an anti-TEAD

antibody to detect the co-immunoprecipitated TEAD. The amount of co-precipitated TEAD

should be reduced in the P17-treated samples compared to the control.

In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of P17 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line of interest

Matrigel (optional)

P17 peptide formulated for in vivo administration

Vehicle control solution

Calipers for tumor measurement

Anesthesia and surgical tools (if needed for orthotopic models)

Protocol:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in

PBS, with or without Matrigel) into the flank of each mouse.[16]
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Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable

size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[17]

Treatment Administration: Administer P17 (e.g., at doses like 10 or 20 mg/kg) and the vehicle

control via a suitable route (e.g., intravenous, intraperitoneal, or intratumoral injection)

according to a predetermined schedule (e.g., daily or every other day).[12][18]

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate

tumor volume using the formula: (Length x Width²)/2.[12]

Monitoring: Monitor the body weight and overall health of the mice throughout the study as

an indicator of toxicity.

Study Termination and Analysis: At the end of the study (e.g., after 3-4 weeks or when

tumors in the control group reach a predetermined size), euthanize the mice and excise the

tumors. Weigh the tumors and process them for further analysis (e.g., histology,

immunohistochemistry for proliferation and apoptosis markers).

Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to

determine the significance of tumor growth inhibition by P17.

Conclusion
The P17 peptide represents a versatile therapeutic agent with the ability to target distinct

oncogenic pathways. Its role as both a TGF-β inhibitor and a disruptor of the YAP-TEAD

interaction makes it a compelling candidate for further preclinical and clinical investigation. The

protocols outlined in this document provide a framework for the systematic evaluation of P17's

anti-cancer efficacy. Further research is warranted to establish optimal dosing, delivery

strategies (such as encapsulation), and to explore its potential in combination therapies for

various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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